![molecular formula C20H18FN3O2 B5311977 (2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5311977.png)
(2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is a cytoplasmic tyrosine kinase that plays a crucial role in various signaling pathways, including those involved in immune responses, inflammation, and cancer.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide involves the inhibition of SYK, a cytoplasmic tyrosine kinase that plays a crucial role in various signaling pathways. SYK is involved in the activation of immune cells, such as B cells and mast cells, and is also involved in the regulation of inflammatory responses. By inhibiting SYK, (2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide can block these signaling pathways and reduce immune responses and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide have been studied extensively. It has been shown to reduce the activation of immune cells, such as B cells and mast cells, and inhibit the production of inflammatory cytokines. This compound has also been shown to induce apoptosis in certain types of cancer cells, including lymphoma and leukemia cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide in lab experiments include its potency and selectivity as a SYK inhibitor. This compound can be used to study the role of SYK in various signaling pathways involved in immune responses, inflammation, and cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the research on (2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide. One direction involves the development of more potent and selective SYK inhibitors based on the structure of this compound. Another direction involves the investigation of the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases and certain types of cancers. Additionally, further studies are needed to understand the long-term effects and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of (2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide involves several steps, including the coupling reaction between 2-fluoropyridine-3-boronic acid and 2-bromoanisole, followed by the reaction with (R)-2-phenylglycine. The final product is obtained after purification and isolation through column chromatography.
Applications De Recherche Scientifique
(2R)-2-amino-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of SYK and can block various signaling pathways involved in immune responses, inflammation, and cancer. This compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, and certain types of cancers, including lymphoma and leukemia.
Propriétés
IUPAC Name |
(2R)-2-amino-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-10-4-5-11-17(16)26-20-15(9-6-12-23-20)13-24-19(25)18(22)14-7-2-1-3-8-14/h1-12,18H,13,22H2,(H,24,25)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVPYWOBYLLTAR-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.